1-Chloro-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Chloro-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Mechanism of Action
1-Chloro-2,4-dimethyl-5-nitrobenzene is a derivative of benzene, which is a cyclic hydrocarbon. The benzene ring is a stable structure that can undergo substitution reactions rather than addition reactions, maintaining its aromaticity .
The nitro group (-NO2) and the chloro group (-Cl) attached to the benzene ring are electron-withdrawing groups. They can potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .
The presence of the nitro group could also allow for nucleophilic substitution reactions, where a nucleophile attacks the positive charge on the nitrogen .
The methyl groups (-CH3) are electron-donating groups and could potentially activate the benzene ring towards electrophilic aromatic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethyl-5-nitrobenzene can be synthesized through a multi-step process starting from 2,4-dimethylaniline. The synthesis involves the following steps:
Nitration: 2,4-dimethylaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2,4-dimethyl-5-nitroaniline.
Diazotization: The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0°C).
Sandmeyer Reaction: The diazonium salt formed is treated with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups and an electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions typically occur under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include substituted derivatives where the chlorine atom is replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
1-Chloro-2,4-dimethyl-5-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential use in developing pharmaceuticals and as a model compound in drug metabolism studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Chloro-2,4-dimethyl-5-nitrobenzene can be compared with other similar compounds:
1-Chloro-2,4-dinitrobenzene: This compound has two nitro groups instead of one, making it more reactive in nucleophilic aromatic substitution reactions.
1-Chloro-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic and nucleophilic substitution reactions.
1-Chloro-2,4-dimethyl-3,5-dinitrobenzene: Contains additional nitro groups, further increasing its reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes and research fields.
Properties
IUPAC Name |
1-chloro-2,4-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWXDUNLFIGCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392651 | |
Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-68-2 | |
Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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